Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate
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Overview
Description
Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate is an organic compound that belongs to the class of nitriles and esters This compound is characterized by the presence of a cyano group, nitrophenyl groups, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Nitroalkene Intermediate: The reaction between 4-nitrobenzaldehyde and a suitable nitroalkane under basic conditions to form a nitroalkene intermediate.
Michael Addition: The nitroalkene intermediate undergoes a Michael addition with ethyl cyanoacetate in the presence of a base to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitriles or esters.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving nitriles and esters.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The cyano and nitrophenyl groups may play a role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)ethyl]butanoate
- Ethyl 2-cyano-4-(4-chlorophenyl)-2-[2-(4-chlorophenyl)ethyl]butanoate
- Ethyl 2-cyano-4-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]butanoate
Uniqueness
Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate is unique due to the presence of nitrophenyl groups, which can impart distinct chemical and physical properties
Properties
CAS No. |
5345-36-8 |
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Molecular Formula |
C21H21N3O6 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate |
InChI |
InChI=1S/C21H21N3O6/c1-2-30-20(25)21(15-22,13-11-16-3-7-18(8-4-16)23(26)27)14-12-17-5-9-19(10-6-17)24(28)29/h3-10H,2,11-14H2,1H3 |
InChI Key |
VHTMPLBPFWXKOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=C(C=C1)[N+](=O)[O-])(CCC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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